REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1)[CH3:3].C[C:30]([O-:33])(C)C.[Na+].[CH2:35]([NH:39]CCCC)CCC.Cl[C:45]1C=CC(C)=CC=1>[Pd].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].COCCOC.C1(C)C=CC=CC=1>[C:35]([C:7]1[CH:6]=[CH:5][C:4]([N:2]2[CH2:1][CH2:30][O:33][CH2:45][CH2:3]2)=[CH:9][CH:8]=1)#[N:39] |f:1.2,6.7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2.9 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
2.3 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0.045 (± 0.03) mmol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=C(C=CC=C1)C1=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
1.4 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.015 (± 0.01) mmol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
aryl bromide
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
aryl bromides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a 100° C. oil bath for 20 h after which time GC analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An oven-dried resealable Schlenk tube was purged with argon
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed
|
Type
|
CUSTOM
|
Details
|
sealed with a teflon
|
Type
|
CUSTOM
|
Details
|
screw cap
|
Type
|
CUSTOM
|
Details
|
had been completely consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
diluted with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 M HCl (3×100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 2.01 g (95%) of di-n-butyltoluidine6 as a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
An oven-dried resealable Schlenk tube was purged with argon
|
Type
|
CUSTOM
|
Details
|
The tube was purged with argon
|
Type
|
CUSTOM
|
Details
|
fitted with a rubber septum
|
Type
|
CUSTOM
|
Details
|
The septum was removed
|
Type
|
CUSTOM
|
Details
|
the tube was sealed with a teflon
|
Type
|
CUSTOM
|
Details
|
screw cap
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 24 h
|
Duration
|
24 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with ether (20 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography on silica gel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |